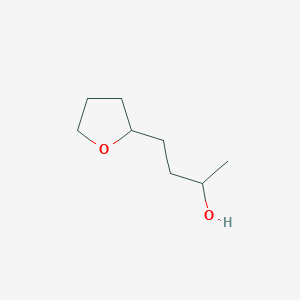

4-(Tetrahydro-furan-2-yl)-butan-2-ol

Übersicht

Beschreibung

The compound "4-(Tetrahydro-furan-2-yl)-butan-2-ol" is a chemical that can be derived from biomass-based sources, particularly from furan derivatives. Furan itself can be obtained from furfural, a common industrial chemical. The interest in such compounds is due to their potential as sustainable alternatives to petrochemicals and their use in producing various industrially important chemicals .

Synthesis Analysis

The synthesis of related biomass-based chemicals, such as 1,4-butanediol (BD), involves the alcoholysis of diacetoxybutane (DAB) using a KHSO4 catalyst. This process is notable for its high selectivity and the ability to recycle the catalyst. The conversion of furfural to BD, and by extension to compounds like "4-(Tetrahydro-furan-2-yl)-butan-2-ol", can be achieved under mild conditions, which is advantageous for industrial applications . Another study demonstrates the conversion of furan to a mixture of BD and tetrahydrofuran (THF) using a carbon-supported RePd catalyst, which shows promise for long-term industrial operation .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The regiospecific formation of furan derivatives, such as 4-lithio-2-(t-butyldimethylsilyl)-3-(hydroxymethyl)furan, involves the use of n-butyllithium and can lead to various 3,4-disubstituted furans . This indicates that the molecular structure of "4-(Tetrahydro-furan-2-yl)-butan-2-ol" would likely involve specific substitutions on the furan ring to achieve the desired properties.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be quite diverse. For instance, 4-(nitromethyl)furan derivatives have been used in the synthesis of bis(furan-2-yl)oximes, showcasing the potential for creating highly functionalized furan compounds . Additionally, the synthesis of 2,4-dihalo-3-thio-substituted furans through electrophilic cyclization and 1,2-migration of the thio group from 4-thio-but-2-yn-1-ols demonstrates the versatility of furan chemistry . These reactions highlight the potential pathways for modifying "4-(Tetrahydro-furan-2-yl)-butan-2-ol" for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their substituents. For example, the Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols can lead to the formation of tri- and tetrasubstituted furans, which have different properties depending on the reaction conditions and the substituents involved . The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans also illustrates the impact of functional groups on the properties of the resulting compounds . The solvent-free synthesis of 3-(furan-2-yl)-4H-chromen-4-ones further exemplifies the importance of reaction conditions in determining the physical and chemical characteristics of furan-based compounds .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of (tetrahydrofuran-2-yl)acetates

- Application Summary: This compound has been used in the synthesis of (tetrahydrofuran-2-yl)acetates, which are present in various pharmacologically relevant natural products . They are versatile synthetic building blocks and have been used in the synthesis of natural acetogenins .

- Methods of Application: The compound is prepared by hydrogenation of 2-alkylidene-tetrahydrofurans, which are readily available by cyclization reactions of 1,3-dicarbonyldianions .

1. Synthesis of (tetrahydrofuran-2-yl)acetates

- Application Summary: This compound has been used in the synthesis of (tetrahydrofuran-2-yl)acetates, which are present in various pharmacologically relevant natural products . They are versatile synthetic building blocks and have been used in the synthesis of natural acetogenins .

- Methods of Application: The compound is prepared by hydrogenation of 2-alkylidene-tetrahydrofurans, which are readily available by cyclization reactions of 1,3-dicarbonyldianions .

- Results: The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates with recombinant esterase Est56 proceeded with excellent enantioselectivities .

2. Synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone

- Application Summary: This compound has been used in the synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone . Cholesterol is an integral component of biological membranes and affects their fluidity .

- Methods of Application: The compound is prepared from the reaction of N-methoxy-N-methyl amide, an effective acylating agent, with cholesteryl chloride .

- Results: Spectroscopic methods were used to elucidate the structure of these compounds .

3. Synthesis of 4-((Tetrahydrofuran-2-yl)oxy)butan-1-ol

- Application Summary: This compound has been used in the synthesis of various pharmacologically relevant natural products . It is a versatile synthetic building block .

- Methods of Application: The compound is prepared by hydrogenation of 2-alkylidene-tetrahydrofurans, which are readily available by cyclization reactions of 1,3-dicarbonyldianions .

- Results: The enzymatic kinetic resolution of (tetrahydrofuran-2-yl)acetates with recombinant esterase Est56 proceeded with excellent enantioselectivities .

4. Synthesis of 4-(Tetrahydro-2-furanyloxy)-1-butanol

- Application Summary: This compound has been used in the synthesis of cholesteryl-(3,4-dihydroxy-5-methoxy tetrahydro-furan-2-yl) methanone . Cholesterol is an integral component of biological membranes and affects their fluidity .

- Methods of Application: The compound is prepared from the reaction of N-methoxy-N-methyl amide, an effective acylating agent, with cholesteryl chloride .

- Results: Spectroscopic methods were used to elucidate the structure of these compounds .

Safety And Hazards

The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

4-(oxolan-2-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)4-5-8-3-2-6-10-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLNBMHKAAHKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280752 | |

| Record name | 4-(oxolan-2-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydro-furan-2-yl)-butan-2-ol | |

CAS RN |

4527-76-8 | |

| Record name | NSC18519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(oxolan-2-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)